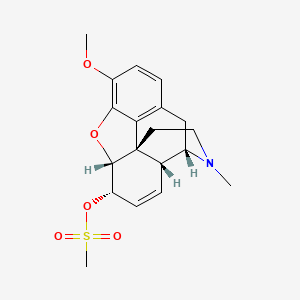
Codeine 6-Methanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Codeine 6-Methanesulfonate: is a derivative of codeine, an opioid analgesic widely used for its pain-relieving properties. This compound is formed by the methanesulfonation of codeine, which enhances its solubility and stability, making it suitable for various pharmaceutical applications.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of Codeine 6-Methanesulfonate involves the reaction of codeine with methanesulfonic acid. The process typically requires a controlled environment to ensure the purity and yield of the final product. The reaction is carried out by dissolving codeine in a suitable solvent, such as methanol or ethanol, and then adding methanesulfonic acid. The mixture is stirred at a specific temperature, usually around 60°C, to facilitate the reaction. After the reaction is complete, the product is purified through crystallization or other suitable methods .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to maximize yield and minimize impurities. The use of high-purity reagents and advanced purification techniques ensures the production of pharmaceutical-grade this compound .
化学反应分析
Types of Reactions: Codeine 6-Methanesulfonate undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of this compound to its corresponding N-oxide derivative using oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can convert this compound to its reduced forms using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of the methanesulfonate group with other functional groups using nucleophilic reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, temperature around 40°C.
Reduction: Sodium borohydride, temperature around 25°C.
Substitution: Nucleophilic reagents, temperature around 60°C.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Reduced forms of this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Codeine 6-Methanesulfonate is used as a reference standard in analytical chemistry for the quantification of codeine derivatives in various samples. It is also used in the synthesis of other opioid derivatives for research purposes .
Biology: In biological research, this compound is used to study the metabolism and pharmacokinetics of codeine derivatives. It serves as a model compound to investigate the enzymatic pathways involved in the metabolism of opioids .
Medicine: Medically, this compound is used in the formulation of pain-relief medications. Its enhanced solubility and stability make it a preferred choice for injectable formulations .
Industry: In the pharmaceutical industry, this compound is used in the development of new opioid analgesics. Its properties are leveraged to create formulations with improved bioavailability and efficacy .
作用机制
Codeine 6-Methanesulfonate exerts its effects by binding to opioid receptors in the central nervous system. The primary molecular targets are the mu-opioid receptors, which mediate the analgesic effects of the compound. Upon binding, this compound activates these receptors, leading to the inhibition of pain signals and the release of neurotransmitters that modulate pain perception .
相似化合物的比较
Codeine: The parent compound, widely used for pain relief.
Morphine: A more potent opioid analgesic derived from codeine.
Codeine 6-Glucuronide: A metabolite of codeine with similar analgesic properties.
Uniqueness: Codeine 6-Methanesulfonate is unique due to its enhanced solubility and stability compared to codeine and its derivatives. These properties make it suitable for specific pharmaceutical applications, particularly in injectable formulations where solubility is a critical factor .
属性
CAS 编号 |
22952-80-3 |
|---|---|
分子式 |
C19H23NO5S |
分子量 |
377.5 g/mol |
IUPAC 名称 |
[(4S,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] methanesulfonate |
InChI |
InChI=1S/C19H23NO5S/c1-20-9-8-19-12-5-7-15(25-26(3,21)22)18(19)24-17-14(23-2)6-4-11(16(17)19)10-13(12)20/h4-7,12-13,15,18H,8-10H2,1-3H3/t12-,13-,15-,18-,19-/m0/s1 |
InChI 键 |
VZMWUVNHCHKXJT-QBQAKCNGSA-N |
手性 SMILES |
CN1CC[C@]23[C@@H]4[C@@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)OS(=O)(=O)C |
规范 SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)OS(=O)(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




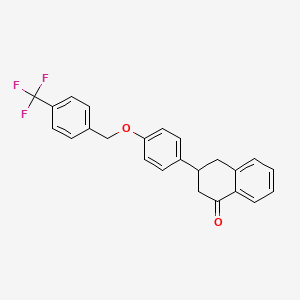
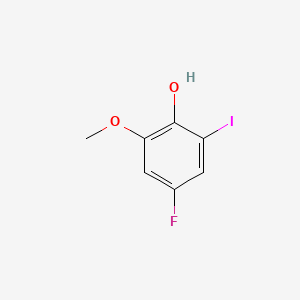
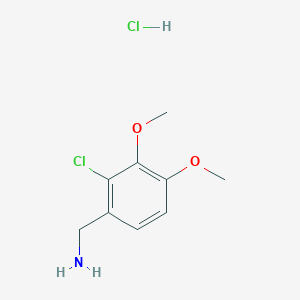
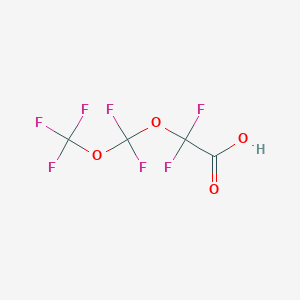
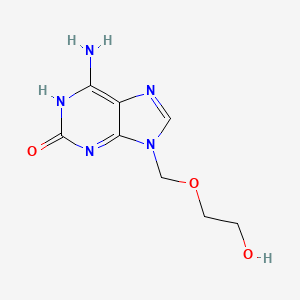
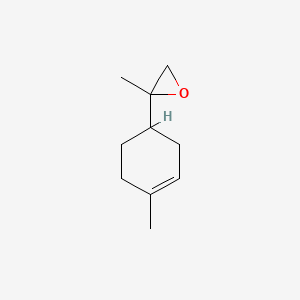
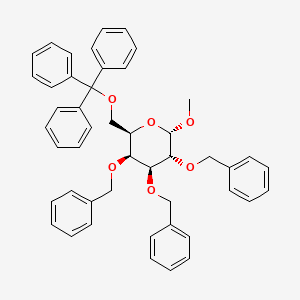
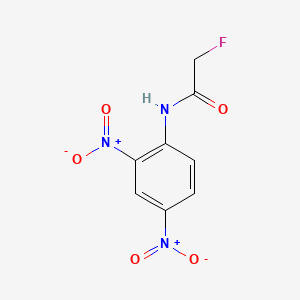
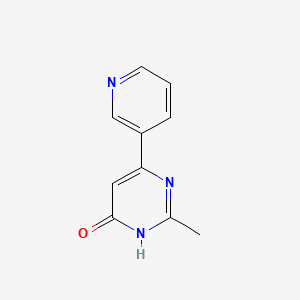
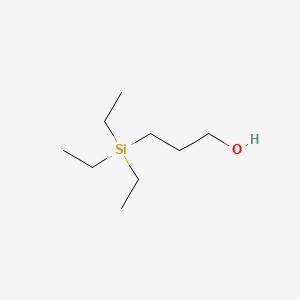
![1-[(2E)-5-(2-chlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]guanidine](/img/structure/B13424068.png)
![(2S,4R)-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxamide](/img/structure/B13424069.png)
